molecular formula C16H22BrN3O7S B2412400 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 868980-96-5

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No. B2412400
M. Wt: 480.33
InChI Key: WCNXBJUBWPPYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22BrN3O7S and its molecular weight is 480.33. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Stereoselectivity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a part of the oxazolidinone family, which has been studied for its role in chemical synthesis. For instance, Marcantoni et al. (2002) reported on the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, a closely related compound class. They observed a variable degree of stereoselectivity in reactions, indicating the potential of these compounds in stereoselective synthesis (Marcantoni, Mecozzi, & Petrini, 2002).

Crystallography and Molecular Structure

The molecular structure and crystallography of compounds related to N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide have been explored. Hirschler et al. (1994) reported on the crystal structure of a dimeric (phenylsulfonyl)oxazolidine, providing insights into the molecular conformation and interactions (Hirschler, Berger, & Bolte, 1994).

Pharmaceutical Applications

The oxazolidinone class, to which N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide belongs, has shown promise in pharmaceutical research. Ghorab et al. (2016) synthesized novel sulfonamide derivatives with a biologically active 3,4-dimethoxyphenyl moiety, which were evaluated for their anticancer activity and ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in cancer treatment (Ghorab et al., 2016).

Biochemical Interactions

The biochemical properties and interactions of oxazolidinone derivatives are also a subject of research. Bhunia et al. (2022) found that N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a related compound, was effective as a promoter for Cu-catalyzed N-arylation of oxazolidinones and amides, demonstrating the utility of these compounds in facilitating specific chemical reactions (Bhunia, De, & Ma, 2022).

properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNXBJUBWPPYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

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